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Compound of Interest

Compound Name:
5-(4-Chloro-phenoxy)-pentanoic

acid

CAS No.: 7170-55-0

Cat. No.: B1333465 Get Quote

Introduction & Scope
5-(4-Chlorophenoxy)pentanoic acid (CAS: 7054-96-8) is a functionalized fatty acid analog

utilized in metabolic research and medicinal chemistry. Structurally, it consists of a lipophilic 4-

chlorophenyl head group linked to a pentanoic acid tail via an ether bond. This scaffold is

significant for two primary reasons:

Metabolic Probe: It serves as a non-beta-oxidizable analog or tracer in fatty acid oxidation

studies, structurally related to fibrates (PPAR agonists).

Synthetic Intermediate: It functions as a "linker" moiety in the design of PROTACs

(Proteolysis Targeting Chimeras) and HDAC inhibitors, where the chain length (5 carbons)

provides optimal spatial separation between binding domains.

This guide provides a validated protocol for the synthesis, purification, and biological

preparation of this compound, prioritizing high purity (>98%) suitable for sensitive biological

assays.
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The most robust route for synthesizing phenoxy-alkanoic acids is the Williamson Ether

Synthesis. While direct alkylation with 5-bromovaleric acid is possible, it often leads to side

reactions (esterification). Therefore, this protocol utilizes Ethyl 5-bromovalerate to form the

ester intermediate, followed by controlled saponification.

Reaction Scheme (Graphviz)

4-Chlorophenol
+ Ethyl 5-bromovalerate

K2CO3 / Acetone
(Reflux 12h)

Alkylation Intermediate:
Ethyl 5-(4-chlorophenoxy)pentanoate

SN2 Reaction NaOH / EtOH
(Saponification)

Deprotection Final Product:
5-(4-Chlorophenoxy)pentanoic acid

Acidification (HCl)
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Caption: Step-wise synthetic pathway via ester intermediate to prevent polymerization.

Step-by-Step Methodology
Phase A: Alkylation (Formation of the Ester)
Reagents:

4-Chlorophenol (1.0 eq, 10 mmol, 1.28 g)

Ethyl 5-bromovalerate (1.1 eq, 11 mmol, 2.30 g)

Potassium Carbonate (

), anhydrous (2.0 eq, 20 mmol, 2.76 g)

Solvent: Acetone (50 mL) or DMF (for faster kinetics)

Protocol:

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-

chlorophenol in acetone.

Activation: Add anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The
solution may turn slightly yellow.
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Addition: Add Ethyl 5-bromovalerate dropwise via syringe.

Reflux: Attach a reflux condenser and heat the mixture to 60°C (acetone reflux) for 12–16

hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear, replaced by the less polar ester (

).

Workup: Cool to room temperature. Filter off the solid inorganic salts (

, excess

). Concentrate the filtrate under reduced pressure to yield the crude oil.

Phase B: Saponification (Hydrolysis)
Reagents:

Crude Ethyl Ester (from Phase A)

Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)

Ethanol (20 mL)

Protocol:

Dissolve the crude oil in Ethanol (20 mL).

Add 2M NaOH solution (15 mL).

Stir at room temperature for 4 hours (or 50°C for 1 hour).

Critical Step (Acidification): Evaporate the ethanol on a rotary evaporator. Dilute the aqueous

residue with water (20 mL).

Cool the solution in an ice bath to 0°C.

Slowly acidify with 1M HCl until pH ~2. A white precipitate (the product) should form

immediately.
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Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over

, filter, and concentrate.

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Analytical Validation
To ensure the compound is suitable for biological use, it must meet the following specifications.

Parameter Specification Diagnostic Signal

Appearance White crystalline solid N/A

Melting Point 102–104 °C Sharp range indicates purity.

1H-NMR (DMSO-d6) Consistent with structure

δ 12.0 (s, 1H, COOH); δ 7.3

(d, 2H, Ar-H); δ 6.9 (d, 2H, Ar-

H); δ 3.9 (t, 2H, O-CH2); δ 2.3

(t, 2H, CH2-COOH).

IR Spectroscopy Functional Group Confirmation

1705 cm⁻¹ (C=O stretch, acid);

1240 cm⁻¹ (C-O-C ether

stretch).

Purity (HPLC) >98%

Ret.[1] Time ~4.5 min (C18

column, 50-95% MeCN

gradient).

Biological Application Notes
Preparation for Cell Culture
This compound is lipophilic. Direct addition to aqueous media will result in precipitation and

inconsistent dosing.

Stock Solution Protocol:

Solvent: Dimethyl Sulfoxide (DMSO), cell-culture grade.
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Concentration: Prepare a 100 mM master stock.

Calculation: MW = 228.67 g/mol . Dissolve 22.8 mg in 1 mL DMSO.

Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as the

compound may bind.

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Assay Design: Fatty Acid Oxidation Inhibition
When using 5-(4-chlorophenoxy)pentanoic acid to probe metabolic pathways (e.g., in HepG2

or C2C12 cells):

Working Concentration: Typically 10 µM – 100 µM.

Control: Vehicle control must contain the same % DMSO (final concentration <0.1%).

Mechanism: The compound mimics a medium-chain fatty acid but cannot undergo complete

-oxidation due to the terminal phenoxy group, potentially trapping CoA or inhibiting CPT
enzymes depending on concentration.

Experimental Workflow Diagram
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100 mM Stock
(in DMSO)

Serial Dilution
(in Media)

 1:1000

Cell Treatment
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Assay Readout:
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Caption: Standard workflow for introducing the compound into cellular assays.

Troubleshooting & Safety
Issue: Low Yield in Phase A.

Cause: Incomplete deprotonation of phenol.

Fix: Ensure

is anhydrous. Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein
reaction if using the bromide.

Issue: Oil instead of solid after hydrolysis.

Cause: Residual solvent or impurities.
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Fix: Triturate the oil with cold pentane or hexane. Scratch the flask wall with a glass rod to

induce nucleation.

Safety: 4-Chlorophenol is toxic and corrosive. All synthesis steps involving the phenol and

the alkyl bromide must be performed in a chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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